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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for assessing the quality and purity of DNA samples. Accurate determination of DNA

quality is critical for the success of downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of DNA quality and purity?

A1: The primary indicators of DNA quality and purity are:

A260/A280 Ratio: This ratio, obtained from UV-Vis spectrophotometry, is used to assess the

purity of DNA from protein contamination. A ratio of ~1.8 is generally considered pure for

DNA.[1][2][3]

A260/A230 Ratio: This ratio is a secondary measure of purity and indicates the presence of

organic contaminants such as phenol, guanidine salts, and carbohydrates.[3][4] An

acceptable range is typically 2.0-2.2.[3][4]

DNA Integrity: This refers to the intactness of the DNA molecules. High molecular weight,

intact DNA is crucial for many sensitive applications. DNA integrity is commonly assessed by

agarose gel electrophoresis.[5][6]

Q2: How do I choose the right method for DNA quantification?
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A2: The choice of DNA quantification method depends on the required accuracy, sample

concentration, and the downstream application. The most common methods are:

UV-Vis Spectrophotometry: A rapid and widely used method that measures the absorbance

of light at 260 nm.[7][8] It's less sensitive and cannot distinguish between DNA and RNA.[8]

Fluorometry: This method uses fluorescent dyes that specifically bind to double-stranded

DNA (dsDNA), making it more sensitive and specific than UV-Vis spectrophotometry,

especially for low concentration samples.[7][8][9]

Agarose Gel Electrophoresis: This technique allows for the semi-quantitative estimation of

DNA concentration by comparing the intensity of the DNA band to a DNA ladder of known

concentrations.[9][10]

Quantitative PCR (qPCR): A highly sensitive method that quantifies DNA by amplifying a

specific target sequence.[11]

Q3: What are common contaminants in a DNA sample and how do they affect my

experiments?

A3: Common contaminants include proteins, RNA, residual solvents (e.g., ethanol,

isopropanol), and salts (e.g., guanidine).[12] These contaminants can inhibit enzymatic

reactions like PCR and restriction digests, lead to inaccurate quantification of DNA, and reduce

the overall efficiency of downstream applications.[12][13] For instance, RNA contamination can

lead to an overestimation of DNA concentration when using UV spectrophotometry.[6][12]

Q4: How should I properly store my DNA samples to maintain their integrity?

A4: For long-term storage, purified DNA should be stored at –20°C or –80°C in a slightly basic

buffer like Tris-HCl (pH 8.0) or TE buffer.[14] Avoid repeated freeze-thaw cycles as this can

cause physical shearing of the DNA.[14] Storing DNA in water is not recommended for long

periods due to the risk of acid hydrolysis.[14]

Troubleshooting Guides
Issue 1: Low A260/A280 Ratio (<1.8)
A low A260/A280 ratio typically indicates the presence of protein or phenol contamination.[1]
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Possible Cause Recommended Solution

Protein Contamination

Re-purify the DNA sample. This can be done by

performing a phenol-chloroform extraction

followed by ethanol precipitation. Alternatively,

use a commercially available DNA cleanup kit.

Phenol Contamination

Precipitate the DNA with ethanol and wash the

pellet thoroughly with 70% ethanol to remove

residual phenol.[15]

Low DNA Concentration

At very low DNA concentrations (<10 ng/µl),

spectrophotometric readings can be inaccurate.

[1] Consider using a more sensitive

quantification method like fluorometry.

Issue 2: High A260/A280 Ratio (>2.0)
A high A260/A280 ratio may suggest the presence of RNA contamination.

Possible Cause Recommended Solution

RNA Contamination

Treat the DNA sample with RNase to degrade

the contaminating RNA.[12] Subsequently, re-

purify the DNA sample.

Basic pH of Blank

Ensure the blank solution used for

spectrophotometry has the same pH and ionic

strength as the sample buffer. A basic blank can

artificially inflate the A260/A280 ratio.[16]

Issue 3: Low A260/A230 Ratio (<2.0)
A low A260/A230 ratio is a common issue and often points to contamination with substances

that absorb light at 230 nm.
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Possible Cause Recommended Solution

Guanidine Salt Carryover

This is a frequent contaminant from column-

based purification kits.[17] Perform an additional

wash step with the ethanol-based wash buffer

during the purification process.[17]

Ethanol Contamination

Ensure all residual ethanol from the final wash

step is removed before eluting the DNA. This

can be achieved by an additional centrifugation

step of the dry column or by air-drying the pellet

for a longer duration.[18]

Carbohydrate Carryover

This is common in DNA extractions from plant

material.[4] Consider using a specialized plant

DNA extraction kit or perform additional

purification steps.

Phenol Contamination

As with a low A260/A280 ratio, perform an

ethanol precipitation and wash the pellet

thoroughly with 70% ethanol.

Issue 4: DNA Degradation (Smear on Agarose Gel)
Observing a smear instead of a sharp, high-molecular-weight band on an agarose gel indicates

DNA degradation.
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Possible Cause Recommended Solution

Nuclease Contamination

Use nuclease-free water, tubes, and pipette tips

during the extraction and handling process.[14]

Work in a clean environment.

Improper Sample Storage

Samples may have been stored improperly or

subjected to multiple freeze-thaw cycles.[14]

Review and optimize your sample storage

protocol.

Harsh Lysis Conditions

Excessive physical shearing (e.g., vigorous

vortexing) during the lysis step can fragment the

DNA.[14] Mix gently by inversion.

Formalin-Fixation

If working with formalin-fixed paraffin-embedded

(FFPE) tissues, DNA fragmentation is expected.

It may not be possible to obtain high-molecular-

weight DNA from these samples.

Quantitative Data Summary
Parameter Ideal Range Interpretation of Deviation

A260/A280 Ratio ~1.8

< 1.8: Protein or phenol

contamination> 2.0: RNA

contamination

A260/A230 Ratio 2.0 - 2.2

< 2.0: Guanidine salts, ethanol,

phenol, or carbohydrate

contamination

Experimental Protocols
Protocol 1: UV-Vis Spectrophotometry for DNA
Quantification and Purity Assessment

Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.

Select the nucleic acid quantification program.
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Blank the instrument using the same buffer in which the DNA is dissolved.

Pipette 1-2 µL of the DNA sample onto the measurement pedestal and initiate the reading.

Record the DNA concentration (ng/µL), A260/A280 ratio, and A260/A230 ratio.

Clean the pedestal thoroughly with a lint-free wipe between samples.

Protocol 2: Agarose Gel Electrophoresis for DNA
Integrity Assessment

Prepare a 1% agarose gel by dissolving 1g of agarose in 100 mL of 1X TAE or TBE buffer.[5]

Heat the solution until the agarose is completely dissolved, then cool to about 50-60°C.

Add a DNA-intercalating dye (e.g., ethidium bromide or a safer alternative like SYBR Safe) to

the cooled agarose solution.[5]

Pour the gel into a casting tray with a comb and allow it to solidify.[5]

Place the solidified gel in an electrophoresis chamber filled with the same running buffer.[5]

Mix a known amount of your DNA sample (e.g., 50-100 ng) with a loading dye.[10]

Load the samples and a DNA ladder of known molecular weights into the wells of the gel.[5]

Run the gel at a constant voltage (e.g., 100V) for a specified time (e.g., 30-60 minutes).

Visualize the DNA bands under a UV transilluminator or a gel imaging system.[5] Intact, high-

quality genomic DNA will appear as a sharp, high-molecular-weight band with minimal

smearing.[5]

Visualizations
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Caption: General workflow for DNA quality control assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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